

A Comparative Guide to Simulation Codes for Thorium Reactor Physics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thorium

Cat. No.: B1195848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of leading simulation codes used in the field of **thorium** reactor physics. The performance of these codes is evaluated against established experimental benchmarks, with a focus on quantitative data, detailed experimental methodologies, and clear visualizations of the benchmarking workflow. This information is intended to assist researchers and scientists in selecting the most appropriate computational tools for their specific research and development needs in the evolving landscape of **thorium**-based nuclear technology.

Performance of Simulation Codes: A Quantitative Comparison

The following table summarizes the performance of various simulation codes against key experimental benchmarks for **thorium** reactor physics. The primary metric for comparison is the calculated effective multiplication factor (k_{eff}), a critical parameter in reactor physics that indicates the state of criticality of a nuclear reactor. The data is compiled from several benchmarking studies.

Benchmark Experiment	Simulation Code	Nuclear Data Library	Calculated k-eff	Experimental k-eff	Deviation (%Δk/k)	Reference
Molten Salt Reactor Experiment (MSRE) - Zero Power Criticality						
Serpent 2	ENDF/B-VII.1	1.02132 (±0.00003)	1.0	+2.132%	[1] [2]	
MCNP6	ENDF/B-VII.0	Similar results to Serpent reported in comparative studies	1.0	Varies with model detail	[3] [4]	
SCALE	ENDF/B-VII.0, VII.1, VIII.0	Eigenvalue differences within ~230 pcm across libraries	1.0	Varies with data library	[3]	
Thorium-fueled Pressurized Water Reactor (PWR) Pin Cell Burnup						
WIMSD-5B	ENDF/B-VIII.0	BOC: 1.23664,	Reference (CASMO-	BOC: -0.1%,	[5]	

		EOC: 0.865766	4): BOC: 1.23782, EOC: 0.87348	EOC: -0.89%	
WIMSD-5B	ENDF/B-VI.8	BOC:	Reference (MOCUP):	BOC:	[5]
		1.23381,	BOC:	+0.02%,	
		EOC:	1.23354,	EOC:	
		0.878322	EOC:	-0.7%	
			0.88449		
CANDU Reactor with Thorium- Based Fuel					
Serpent	ENDF/B-VII.0	Close agreement with WIMS and DRAGON	N/A (Code- to-code)	Max difference of 493 pcm at 0.5 MWd/kgU	[6]
WIMS-AECL	-	Compared with Serpent and MCNP	N/A (Code- to-code)	Results for reactivity vs. time are in general agreement to within a few mk	[7][8]
Accelerator -Driven System (ADS) with Thorium Fuel					

Serpent	ENDF/B-VII.0	k-eff discrepancy of 39 pcm compared to MCNP6	N/A (Code-to-code)	< 50 pcm	[4]
MCNP6	ENDF/B-VII.0	Good agreement with Serpent	N/A (Code-to-code)	< 50 pcm	[4]

Note: BOC stands for Beginning of Cycle, and EOC stands for End of Cycle. pcm stands for per cent mille, which is a unit of reactivity equal to 10^{-5} .

Key Experimental Protocols and Benchmarks

The validation of simulation codes relies on well-documented and peer-reviewed experimental benchmarks. The following are key experiments frequently cited in the literature for benchmarking **thorium** reactor physics codes.

Molten Salt Reactor Experiment (MSRE)

The Molten Salt Reactor Experiment was an experimental molten salt reactor that operated at Oak Ridge National Laboratory in the 1960s. It provides a wealth of data for validating codes used to model fluid-fueled reactors.

- **Objective:** To demonstrate the feasibility of the molten salt reactor concept and to study its operational characteristics.
- **Core Configuration:** The reactor core consisted of a lattice of graphite moderator bars with channels for the molten salt fuel to flow. The fuel was a mixture of lithium, beryllium, zirconium, and uranium fluorides. For **thorium**-cycle studies, **thorium** fluoride was added to the fuel salt.
- **Key Parameters Measured:**

- Critical uranium concentration.
- Control rod worth.
- Isothermal temperature coefficient of reactivity.
- Fuel circulation effects on reactivity.
- Fission product behavior.
- Benchmark Specifications: Detailed benchmark specifications for the MSRE zero-power criticality experiments are available in the International Reactor Physics Experiment Evaluation Project (IRPhEP) handbook.[\[1\]](#)[\[9\]](#)[\[10\]](#) These specifications include the precise geometry of the reactor vessel, core components, control rods, and the composition of the fuel and moderator materials.[\[1\]](#)[\[11\]](#)

Thorium in Fast Reactor Lattices

A series of integral measurements in fast reactor lattices were carried out to check the reliability of nuclear data for **thorium** fuel cycles.[\[12\]](#)

- Objective: To validate nuclear cross-section data for **thorium**-232 and uranium-233 in a fast neutron spectrum.
- Experimental Setup: The experiments involved introducing **thorium**-oxide rods into the central test zone of a zero-energy fast reactor. Measurements were performed in both uniform lattices and heterogeneous configurations with **thorium** breeder zones.
- Key Parameters Measured:
 - Reaction rate ratios (e.g., fission rates of various isotopes).
 - Neutron spectra.

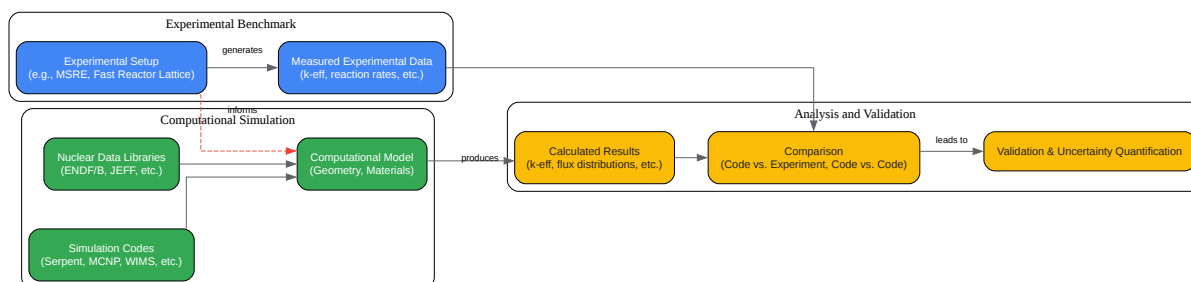
Thorium-Fueled CANDU Reactors

Studies on **thorium**-based fuel cycles in Pressurized Heavy Water Reactors (PHWRs), such as the CANDU reactor, provide valuable data for benchmarking lattice physics codes.

- Objective: To assess the performance of different **thorium**-based fuel bundle designs in a heavy water reactor environment.
- Methodology: These are often code-to-code comparisons where deterministic codes like WIMS and DRAGON are benchmarked against stochastic codes like Serpent and MCNP.[6][7][8] The models are based on standard CANDU fuel bundle geometries with the fuel composition modified to include **thorium** and a fissile driver (e.g., enriched uranium or plutonium).
- Key Parameters Compared:
 - Lattice criticality (k-infinity) as a function of burnup.
 - Coolant void reactivity.
 - Isotopic composition of the fuel at different burnup stages.

Visualizing the Benchmarking Workflow

The process of benchmarking simulation codes for reactor physics is a systematic workflow that involves several key stages. The following diagram illustrates this logical relationship.



[Click to download full resolution via product page](#)

A logical workflow for benchmarking reactor physics simulation codes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Validations of Computational Codes of Molten Salt Reactors [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. js.vnu.edu.vn [js.vnu.edu.vn]
- 5. BRIN - Badan Riset dan Inovasi Nasional [brin.go.id]

- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. epj-conferences.org [epj-conferences.org]
- 12. oecd-nea.org [oecd-nea.org]
- To cite this document: BenchChem. [A Comparative Guide to Simulation Codes for Thorium Reactor Physics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195848#benchmarking-simulation-codes-for-thorium-reactor-physics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com